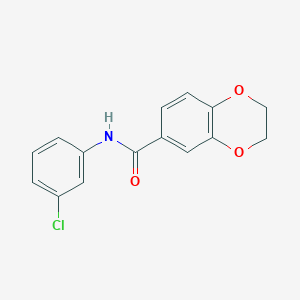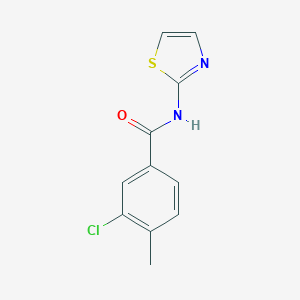![molecular formula C19H14ClN3O2S2 B251746 N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide, also known as CB-839, is a novel small molecule inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and other diseases.
作用機序
N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide inhibits glutaminase, an enzyme that converts glutamine to glutamate, which is then used in the tricarboxylic acid cycle to generate energy and biosynthetic intermediates. Inhibition of glutaminase leads to a decrease in the levels of glutamate and other downstream metabolites, resulting in a decrease in energy production and cell growth. This compound has been shown to induce apoptosis and inhibit tumor growth in preclinical models of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to decrease the levels of glutamate and other downstream metabolites, inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. This compound has also been shown to have anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide is its selectivity for cancer cells, which allows for the targeting of cancer cells while sparing normal cells. This compound has also been shown to have synergistic effects with other cancer therapies, which could potentially enhance the efficacy of these therapies. However, one limitation of this compound is its potential toxicity, which could limit its clinical application. In addition, further studies are needed to determine the optimal dosing and scheduling of this compound in combination with other cancer therapies.
将来の方向性
There are several future directions for the study of N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide. One direction is the investigation of the optimal dosing and scheduling of this compound in combination with other cancer therapies. Another direction is the study of this compound in other diseases, such as metabolic disorders and neurodegenerative diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring of therapy. Finally, the development of more potent and selective glutaminase inhibitors could lead to the development of more effective therapies for cancer and other diseases.
合成法
N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide is synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of an amide bond between 4-chlorobenzoic acid and 4-aminobenzenethiol, followed by the formation of a thioamide bond with 2-bromo-1-(4-nitrophenyl)ethanone. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The final product is a white solid with a molecular weight of 438.94 g/mol.
科学的研究の応用
N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer. Glutaminase plays a critical role in cancer cell metabolism by providing a source of energy and building blocks for cell growth and proliferation. Inhibition of glutaminase by this compound has been shown to selectively target cancer cells while sparing normal cells. This compound has been shown to have synergistic effects with other cancer therapies, such as chemotherapy and radiation therapy, and has been studied in a variety of cancer types, including breast, lung, pancreatic, and renal cell carcinoma.
特性
分子式 |
C19H14ClN3O2S2 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
N-[4-[(4-chlorobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14ClN3O2S2/c20-13-5-3-12(4-6-13)17(24)23-19(26)22-15-9-7-14(8-10-15)21-18(25)16-2-1-11-27-16/h1-11H,(H,21,25)(H2,22,23,24,26) |
InChIキー |
FUGNLDWMAZPINB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)
![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)


![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
